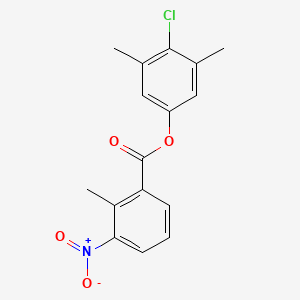![molecular formula C16H15BrN2O3S B10881888 N-[(2-bromophenyl)carbamothioyl]-2,6-dimethoxybenzamide](/img/structure/B10881888.png)
N-[(2-bromophenyl)carbamothioyl]-2,6-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-bromophenyl)carbamothioyl]-2,6-dimethoxybenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a bromophenyl group, a carbamothioyl group, and a dimethoxybenzamide moiety, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)carbamothioyl]-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-bromoaniline in the presence of a base, such as triethylamine, to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-bromophenyl)carbamothioyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[(2-bromophenyl)carbamothioyl]-2,6-dimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[(2-bromophenyl)carbamothioyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-bromophenyl)carbamothioyl]benzamide
- N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide
Uniqueness
N-[(2-bromophenyl)carbamothioyl]-2,6-dimethoxybenzamide is unique due to the presence of the dimethoxybenzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a research tool compared to similar compounds.
Propiedades
Fórmula molecular |
C16H15BrN2O3S |
|---|---|
Peso molecular |
395.3 g/mol |
Nombre IUPAC |
N-[(2-bromophenyl)carbamothioyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H15BrN2O3S/c1-21-12-8-5-9-13(22-2)14(12)15(20)19-16(23)18-11-7-4-3-6-10(11)17/h3-9H,1-2H3,(H2,18,19,20,23) |
Clave InChI |
ZZXVZBGKZXMWGZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3,5]Triazino[1,2-a][1,3]benzimidazol-2-amine, 1,4-dihydro-4-(1H-indol-3-yl)-](/img/structure/B10881812.png)
![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10881815.png)
![N'-{(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}pyridine-3-carbohydrazide](/img/structure/B10881818.png)
![1-[3-(dibutylamino)propyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10881822.png)
![4-bromobenzyl 4-[4-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B10881841.png)
methanethione](/img/structure/B10881843.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10881844.png)

![6-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881850.png)
![3-(3,5-Dimethoxyphenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881857.png)
![2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B10881872.png)
![3-(2,4-Dichlorophenyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881873.png)
![(2E)-3-[4-(propan-2-yl)phenyl]-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B10881874.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881876.png)
